molecular formula C11H20N2O2 B2973416 1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea CAS No. 1209253-21-3

1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea

Cat. No. B2973416
CAS RN: 1209253-21-3
M. Wt: 212.293
InChI Key: GZCFMEFTVSKHDE-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea” is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 .


Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea” consists of a cyclopentyl group, an oxolan-2-yl group, and a urea group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.

Scientific Research Applications

Green Chemistry and Synthesis

Cyclopentyl methyl ether, closely related to cyclopentyl derivatives, has been used as an environmentally friendly solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This demonstrates the role of cyclopentyl-based compounds in promoting sustainable chemical reactions through low-impact acetalization reactions under Dean-Stark conditions (Azzena et al., 2015).

Crystallography and Structure Analysis

The crystal structure analysis of urea derivatives reveals detailed insights into the molecular configurations and interactions. For example, the crystal structure of a urea fungicide showed that the cyclopentyl ring adopts an envelope conformation, highlighting the complex geometries these molecules can assume and the importance of structural analysis in understanding their properties (Kang et al., 2015).

Molecular Interactions

The study of urea-fluoride interactions showcases the intricate balance between hydrogen bonding and proton transfer, which is critical in understanding the reactivity and binding capabilities of urea derivatives. This research can inform the design of molecules with specific interaction profiles for various applications (Boiocchi et al., 2004).

Applications in Synthesis and Catalysis

NHC-stabilized gold(I) complexes demonstrated their utility in catalyzing the heterocyclization of 1-(o-ethynylaryl)ureas, revealing the potential of urea derivatives in facilitating selective and efficient chemical transformations (Gimeno et al., 2010).

Conformational Studies and Assembly

Research on the conformational adjustments over synthons of urea and thiourea based assemblies provides insights into the self-assembly and structural dynamics of these molecules. Understanding these processes is crucial for the development of novel materials and nanotechnology applications (Phukan & Baruah, 2016).

properties

IUPAC Name

1-cyclopentyl-3-(oxolan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h9-10H,1-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFMEFTVSKHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea

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